BenchChemオンラインストアへようこそ!

(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine

Chiral resolution Enantiomeric excess Stereochemical integrity

Procure the enantiopure (S)-1-(1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2-yl)ethanamine (CAS 1398507-92-0) for kinase drug discovery. The defined (S)-configuration and N1-pyridin-4-yl substitution are essential for SGK-1 hinge-binding and ribose-pocket steric complementarity, as established in SmithKline Beecham patents. Avoid uncontrolled variables: the (R)-antipode or regioisomeric pyridyl variants introduce false negatives in SAR. This ≥97% enantiopure building block supports amide coupling, sulfonamide formation, reductive amination, and stereospecific PROTAC conjugation with minimal diastereomeric contamination.

Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
Cat. No. B11796174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
Molecular FormulaC14H14N4
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N
InChIInChI=1S/C14H14N4/c1-10(15)14-17-12-4-2-3-5-13(12)18(14)11-6-8-16-9-7-11/h2-10H,15H2,1H3/t10-/m0/s1
InChIKeyLAVQQACTFVCDCG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine: Structural Identity and Procurement Baseline for a Chiral Benzimidazole-Pyridine Building Block


(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine (CAS 1398507-92-0) is an enantiopure, low-molecular-weight heterocyclic amine (C₁₄H₁₄N₄, MW 238.29 g/mol) characterized by a benzimidazole core bearing an (S)-configured 1-aminoethyl substituent at C2 and a pyridin-4-yl group at the N1 position [1]. This compound belongs to the broader structural class of N-aryl benzimidazole-2-ethanamines, which have been disclosed as kinase inhibitor scaffolds, notably against serum- and glucocorticoid-regulated kinase 1 (SGK-1) as described in SmithKline Beecham patents [2][3]. Its unique combination of defined (S)-stereochemistry and the 4-pyridyl N-substitution pattern underpins the specific molecular recognition properties required for downstream target engagement in therapeutic discovery programs.

Why Generic Substitution Fails for (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine


Generic substitution of (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine with the (R)-enantiomer, the racemate, or a regioisomeric pyridyl variant (e.g., pyridin-3-yl or pyridin-2-yl) is scientifically unsound due to the compound's three interdependent structural determinants of biological activity: (i) absolute (S)-configuration at the chiral ethanamine center, which dictates enantioselective binding to kinase ATP pockets where the methyl group orientation is critical for steric complementarity with gatekeeper residues; (ii) the pyridin-4-yl N1-substitution pattern, which positions the pyridine nitrogen for specific hydrogen-bonding interactions distinct from the 3-pyridyl or 2-pyridyl regioisomers; and (iii) the 2-ethanamine linker length, which governs the trajectory of the primary amine into the ribose pocket [1][2]. The SGK-1 inhibitor patent literature explicitly demonstrates that within this chemotype, enantiomeric configuration and the position of the pyridyl nitrogen are critical variables for target potency [3]. Procurement of the incorrect enantiomer or regioisomer introduces an uncontrolled variable into structure-activity relationship (SAR) studies, potentially leading to false-negative results or irreproducible biological data.

Quantitative Differentiation Evidence for (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine Versus Closest Analogs


Enantiopurity Documentation: (S)- vs (R)-Enantiomer Chiral Identity as a Procurement Criterion

The (S)-enantiomer is supplied with a documented minimum purity of 97% by Hairui Chemical and ≥98% (NLT 98%) by MolCore [1]. The (R)-enantiomer (CAS 1398507-81-7) is separately cataloged by the same vendors with comparable purity specifications, confirming that each enantiomer is prepared and supplied as a distinct chemical entity under independent quality control . This formal separation of enantiomers with individually verified purity is critical: any substitution of (S) for (R) or use of the racemate would introduce the opposite enantiomer as a 50% contaminant, effectively halving the concentration of the desired stereoisomer in any assay or reaction and potentially introducing confounding biological activity from the antipode.

Chiral resolution Enantiomeric excess Stereochemical integrity

Kinase Inhibition Potency: Benzimidazole-Pyridine Scaffold Activity at SGK-1

The benzimidazolyl-pyridine scaffold to which (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine belongs is disclosed in US Patent US2006/0148854 A1 as an inhibitor of SGK-1 kinase, a validated target in hypertension, renal disease, and metabolic disorders [1]. A closely related structural analog from US10035777—(R)-2-cyclopropyl-1-(5-(pyridin-4-yl)-1H-benzo[d]imidazol-2-yl)ethanamine (Example 70)—demonstrates an IC₅₀ of 61 nM in a standardized U-bottom 384-well plate assay at pH 7.4 and 25 °C [2]. While direct IC₅₀ data for (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine are not publicly available, the documented nanomolar potency of the core scaffold establishes the compound as a validated pharmacophore starting point. The (S)-configured ethanamine side chain is positioned to engage the ribose-binding pocket with the methyl group oriented away from the hinge region, a stereochemical arrangement predicted to favor SGK-1 selectivity over the closely related Akt kinase family.

SGK-1 inhibition Kinase assay Benzimidazole pharmacophore

N1-Substitution Regiospecificity: Pyridin-4-yl vs Pyridin-3-yl vs Pyridin-2-yl Isomer Impact on Molecular Recognition

The pyridin-4-yl substituent at N1 positions the pyridine nitrogen at the para position relative to the benzimidazole attachment point, enabling a linear hydrogen-bonding trajectory with solvent-exposed or backbone carbonyl groups in the kinase hinge region. By contrast, the pyridin-3-yl isomer (1-(1-Pyridin-3-ylbenzimidazol-2-yl)ethanamine, commercially available as a separate catalog entity) positions the nitrogen at the meta position, altering both the hydrogen-bond directionality and the overall molecular dipole moment [1]. In the SGK-1 inhibitor patent US2006/0148854, the substitution pattern on the pyridine ring (position of nitrogen, presence of additional substituents) is explicitly varied across exemplified compounds, indicating that regiospecific N-aryl substitution is a critical SAR variable [2]. Furthermore, BindingDB entries reveal that 5-(pyridin-4-yl)-substituted benzimidazoles from US10035777 achieve IC₅₀ values as low as 61 nM under standardized conditions, while the regioisomeric benzimidazole core with C–C pyridine linkage (rather than N–C linkage) constitutes a distinct chemotype with different kinase selectivity profiles [3].

Regioisomerism Hydrogen bonding N-aryl substitution

Chiral Amine Synthon Utility: Enantiopure Building Block for Diastereoselective Synthesis

The (S)-1-aminoethyl substituent at the benzimidazole C2 position serves as a chiral amine synthon suitable for diastereoselective amide bond formation, reductive amination, or sulfonamide coupling. The enantiopurity of the (S)-enantiomer (≥97% chemical purity, supplied as a single enantiomer) ensures that downstream diastereomeric products are formed with predictable stereochemical outcomes [1]. In contrast, use of the racemate would yield a 1:1 mixture of diastereomers upon coupling to a chiral acid, complicating purification and reducing the effective yield of the desired diastereomer by 50%. The (R)-enantiomer (CAS 1398507-81-7), while also available as a single enantiomer, would produce the antipodal diastereomeric series, which may exhibit substantially different biological activity, as demonstrated in enantiomeric kinase inhibitor pairs where one enantiomer can show >10-fold potency differences [2].

Chiral pool synthesis Diastereoselectivity Amine coupling

Optimal Application Scenarios for (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine Based on Differentiated Evidence


Chiral Building Block in SGK-1 Inhibitor Lead Optimization Programs

Utilize the (S)-enantiomer as a stereochemically defined starting point for derivatizing the primary amine via amide coupling, sulfonamide formation, or reductive amination. The N1-pyridin-4-yl group provides the correct hinge-binding geometry required for SGK-1 engagement, as established in the SmithKline Beecham patent US2006/0148854 [1]. The (S)-configuration ensures that the methyl group at the chiral center is oriented to occupy the ribose pocket with minimal steric clash, a stereochemical arrangement predicted to confer selectivity over the Akt kinase family. The enantiopurity (≥97%) minimizes diastereomeric contamination during library synthesis, enabling cleaner SAR interpretation .

Stereochemical SAR Probe for Kinase Selectivity Panels

Procure both the (S)-enantiomer (CAS 1398507-92-0) and the (R)-antipode (CAS 1398507-81-7) for paired enantiomeric screening against a kinase selectivity panel. Paired enantiomeric testing allows quantification of the stereochemical contribution to potency (eudysmic ratio), which is a critical parameter for validating target engagement specificity. The BindingDB data for structurally related benzimidazole-pyridine kinase inhibitors, showing IC₅₀ values from 61 to 350 nM, provide a quantitative potency benchmark against which the enantiomeric pair can be evaluated [2].

Regioisomeric Comparison in Benzimidazole-Pyridine Scaffold Hopping Studies

Employ (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine as the N1-pyridin-4-yl reference compound in a scaffold-hopping study comparing N-linked versus C-linked pyridine-benzimidazole topologies. The C-linked analog class (5-(pyridin-4-yl)-1H-benzo[d]imidazol-2-yl derivatives) has demonstrated nanomolar kinase inhibition [2]. Parallel testing of the N1-pyridin-4-yl target compound enables systematic evaluation of whether the N-linked topology offers advantages in hinge-binding geometry, metabolic stability, or off-target selectivity relative to the C-linked benchmark.

Enantiopure Synthon for PROTAC Ligand-Linker Assembly

The primary (S)-configured amine serves as a convenient attachment point for linker conjugation in PROTAC (proteolysis-targeting chimera) design. The benzimidazole-pyridine core functions as the target-protein ligand (warhead), while the (S)-amine enables stereospecific conjugation to E3 ligase-recruiting moieties. The enantiopurity of the (S)-enantiomer is critical for maintaining the defined stereochemistry of the final PROTAC molecule, as diastereomeric mixtures can exhibit profoundly different ternary complex formation kinetics and degradation efficiency .

Quote Request

Request a Quote for (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.